molecular formula C9H5F3O B2631722 4,5,6-Trifluoro-2,3-dihydroinden-1-one CAS No. 1260010-30-7

4,5,6-Trifluoro-2,3-dihydroinden-1-one

Cat. No.: B2631722
CAS No.: 1260010-30-7
M. Wt: 186.133
InChI Key: JXTLSFSNTNJKDZ-UHFFFAOYSA-N
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Description

4,5,6-Trifluoro-2,3-dihydroinden-1-one is a fluorinated organic compound with the molecular formula C9H5F3O It is a derivative of indanone, where three hydrogen atoms are replaced by fluorine atoms at positions 4, 5, and 6

Scientific Research Applications

4,5,6-Trifluoro-2,3-dihydroinden-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts with other compounds or systems. Unfortunately, I could not find specific information on the mechanism of action for 4,5,6-Trifluoroindan-1-one .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a chemical compound and how to handle it safely. Unfortunately, I could not find a safety data sheet for 4,5,6-Trifluoroindan-1-one .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Trifluoro-2,3-dihydroinden-1-one typically involves the fluorination of 2,3-dihydroinden-1-one. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile or dichloromethane at low temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trifluoro-2,3-dihydroinden-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it to alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amines, thiols, or ethers.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroinden-1-one: The non-fluorinated parent compound.

    4,5,6-Trichloro-2,3-dihydroinden-1-one: A chlorinated analog.

    4,5,6-Tribromo-2,3-dihydroinden-1-one: A brominated analog.

Uniqueness

4,5,6-Trifluoro-2,3-dihydroinden-1-one is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms increase the compound’s electronegativity, lipophilicity, and metabolic stability, making it valuable in various applications compared to its non-fluorinated or halogenated analogs.

Properties

IUPAC Name

4,5,6-trifluoro-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O/c10-6-3-5-4(1-2-7(5)13)8(11)9(6)12/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTLSFSNTNJKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC(=C(C(=C21)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260010-30-7
Record name 4,5,6-trifluoro-2,3-dihydro-1H-inden-1-one
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